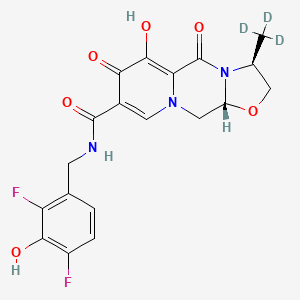
Epsametostat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-HH2853 es un compuesto quiral con un potencial significativo en varios campos científicos. Su estereoquímica única y sus propiedades químicas lo convierten en un tema interesante para la investigación y la aplicación en química, biología, medicina e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-HH2853 típicamente involucra reacciones enantioselectivas para asegurar la estereoquímica correcta. Las rutas sintéticas comunes incluyen la hidrogenación asimétrica, la síntesis basada en auxiliares quirales y la resolución enzimática. Las condiciones de reacción a menudo implican el uso de catalizadores quirales, controles específicos de temperatura y solventes que favorecen la formación del enantiómero (R).
Métodos de producción industrial
La producción industrial de (R)-HH2853 puede implicar síntesis asimétrica a gran escala utilizando catalizadores quirales. El proceso se optimiza para obtener un alto rendimiento y pureza, a menudo incorporando reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
(R)-HH2853 se somete a diversas reacciones químicas, que incluyen:
Oxidación: Convierte (R)-HH2853 en su forma oxidada correspondiente utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reduce (R)-HH2853 a su forma reducida correspondiente utilizando reactivos como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Implica reemplazar un grupo funcional en (R)-HH2853 con otro grupo utilizando reactivos como halógenos o nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo y peróxido de hidrógeno en condiciones ácidas o básicas.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio e hidrogenación catalítica.
Sustitución: Halógenos, nucleófilos y electrófilos en diversas condiciones, como el reflujo o la temperatura ambiente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, la reducción puede producir alcoholes y la sustitución puede producir compuestos halogenados u otros derivados.
Aplicaciones Científicas De Investigación
(R)-HH2853 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción quiral en la síntesis de moléculas complejas.
Biología: Se estudia por sus posibles efectos en los sistemas biológicos, incluidas las interacciones enzimáticas y las vías metabólicas.
Medicina: Investigado por sus posibles efectos terapéuticos, incluido como candidato a fármaco para diversas enfermedades.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de (R)-HH2853 involucra su interacción con objetivos y vías moleculares específicas. Puede actuar como un inhibidor o activador de ciertas enzimas, afectando los procesos metabólicos y las funciones celulares. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de su uso.
Comparación Con Compuestos Similares
Compuestos similares
- (S)-HH2853
- (R)-HH2854
- (R)-HH2855
Singularidad
(R)-HH2853 es único debido a su estereoquímica específica, que imparte propiedades químicas y biológicas distintas. En comparación con su enantiómero (S)-HH2853, (R)-HH2853 puede exhibir diferente reactividad, potencia y selectividad en diversas aplicaciones. Su singularidad radica en su capacidad para interactuar con entornos quirales de una manera específica, lo que lo convierte en un elemento valioso para la investigación y el desarrollo dirigidos.
Propiedades
Número CAS |
2202678-06-4 |
|---|---|
Fórmula molecular |
C31H36F3N7O3 |
Peso molecular |
611.7 g/mol |
Nombre IUPAC |
N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-6-methyl-1-(6-methylpyridazin-3-yl)-5-[(1R)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]indolizine-7-carboxamide |
InChI |
InChI=1S/C31H36F3N7O3/c1-18-6-7-25(38-37-18)22-8-9-41-26(22)15-23(29(42)35-16-24-27(44-5)14-19(2)36-30(24)43)20(3)28(41)21(4)40-12-10-39(11-13-40)17-31(32,33)34/h6-9,14-15,21H,10-13,16-17H2,1-5H3,(H,35,42)(H,36,43)/t21-/m1/s1 |
Clave InChI |
BIABSPVTTUDBEO-OAQYLSRUSA-N |
SMILES isomérico |
CC1=NN=C(C=C1)C2=C3C=C(C(=C(N3C=C2)[C@@H](C)N4CCN(CC4)CC(F)(F)F)C)C(=O)NCC5=C(C=C(NC5=O)C)OC |
SMILES canónico |
CC1=NN=C(C=C1)C2=C3C=C(C(=C(N3C=C2)C(C)N4CCN(CC4)CC(F)(F)F)C)C(=O)NCC5=C(C=C(NC5=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


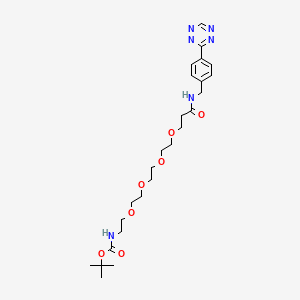
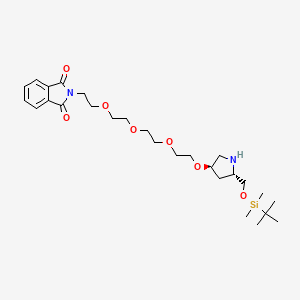
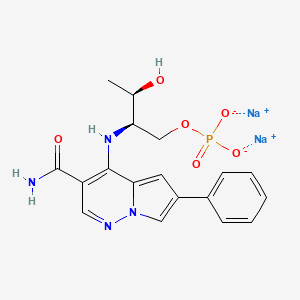
![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
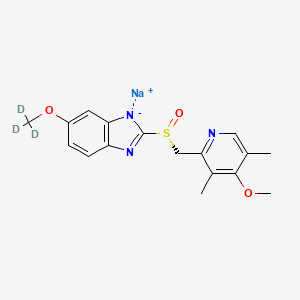
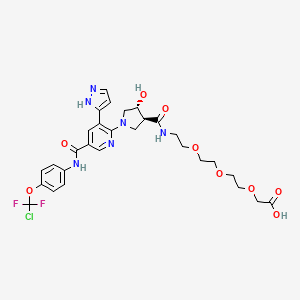
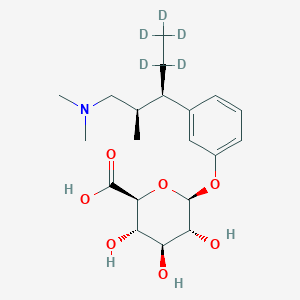
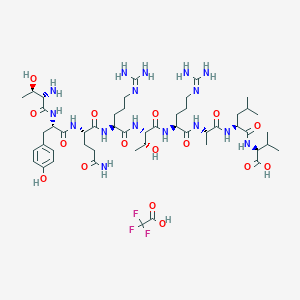
![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
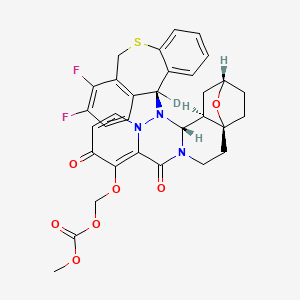
![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)
![(NE)-N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B12424005.png)
